Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate
Brand Name: Vulcanchem
CAS No.: 898789-47-4
VCID: VC2299730
InChI: InChI=1S/C18H26N2O3/c1-3-23-18(22)8-7-17(21)16-6-4-5-15(13-16)14-20-11-9-19(2)10-12-20/h4-6,13H,3,7-12,14H2,1-2H3
SMILES: CCOC(=O)CCC(=O)C1=CC=CC(=C1)CN2CCN(CC2)C
Molecular Formula: C18H26N2O3
Molecular Weight: 318.4 g/mol

Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate

CAS No.: 898789-47-4

Cat. No.: VC2299730

Molecular Formula: C18H26N2O3

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate - 898789-47-4

Specification

CAS No. 898789-47-4
Molecular Formula C18H26N2O3
Molecular Weight 318.4 g/mol
IUPAC Name ethyl 4-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-oxobutanoate
Standard InChI InChI=1S/C18H26N2O3/c1-3-23-18(22)8-7-17(21)16-6-4-5-15(13-16)14-20-11-9-19(2)10-12-20/h4-6,13H,3,7-12,14H2,1-2H3
Standard InChI Key TVKZXXWGQOXSCQ-UHFFFAOYSA-N
SMILES CCOC(=O)CCC(=O)C1=CC=CC(=C1)CN2CCN(CC2)C
Canonical SMILES CCOC(=O)CCC(=O)C1=CC=CC(=C1)CN2CCN(CC2)C

Introduction

Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate is a synthetic organic compound belonging to the class of piperazine derivatives. It features a butyric acid moiety linked to a piperazine-substituted phenyl group, which contributes to its potential biological activities and applications in medicinal chemistry . The compound's molecular formula is C18H26N2O3, with a molecular weight of approximately 318.41 g/mol .

Synthesis and Chemical Reactions

The synthesis of Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate typically involves several key steps, often including the reaction of piperazine derivatives with ketones or esters. The specific conditions, such as solvents, temperatures, and catalysts, can vary depending on the desired yield and laboratory protocols.

Common Chemical Reactions

  • Hydrolysis: The ester group can undergo hydrolysis to form the corresponding carboxylic acid.

  • Amination: The compound can react with amines to form amides.

  • Alkylation: The piperazine ring can be alkylated to modify its properties.

Biological Activities and Potential Applications

Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate exhibits potential biological activities, including antibacterial and antitumor properties, making it of interest in pharmaceutical research. Its structure suggests potential binding affinity for certain receptors due to the presence of both hydrophilic (piperazine group) and hydrophobic (phenyl group) regions.

Potential Applications

  • Pharmaceutical Development: The compound's structural characteristics and biological activity make it a candidate for developing new therapeutic agents.

  • Medicinal Chemistry: It is studied for its potential in treating various diseases by interacting with specific biological targets.

Research Findings and Future Directions

While Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate shows promise, further research is needed to elucidate its specific mechanisms of action and efficacy. Studies on similar compounds suggest that piperazine derivatives can interact with enzymes or receptors involved in disease processes, contributing to their therapeutic potential.

Research Directions

  • Mechanism of Action: Investigating how the compound interacts with biological targets to understand its therapeutic effects.

  • Derivative Synthesis: Modifying the compound to enhance its pharmacological properties or improve its interaction with specific receptors.

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